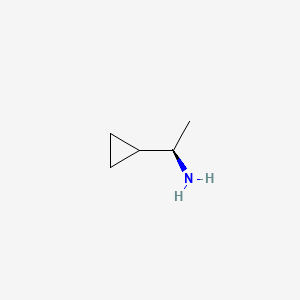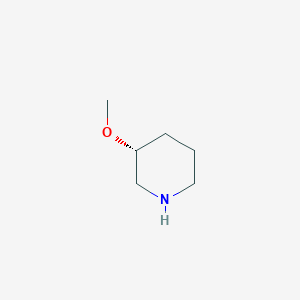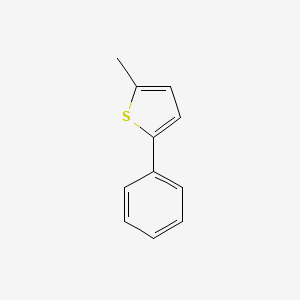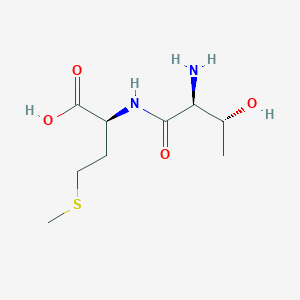
Locron flakes
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Dialuminium chloride pentahydroxide has a wide range of scientific research applications, including:
Chemistry: It is used as a coagulant in water treatment processes to remove impurities and contaminants.
Biology: It is studied for its effects on biological systems, particularly its role in reducing sweat production and its potential impact on skin health.
Medicine: It is investigated for its use in antiperspirants and deodorants, as well as its potential therapeutic applications in treating hyperhidrosis (excessive sweating).
Industry: It is used in the production of various consumer products, including antiperspirants, deodorants, and water treatment chemicals
Mecanismo De Acción
Target of Action
Locron flakes, also known as Locron Extra, Macrospherical 95, Locron powder, Locron L, or Dialuminium chloride pentahydroxide, primarily target the sweat glands in the human body . These glands are responsible for the production and secretion of sweat, a process that is crucial for thermoregulation .
Mode of Action
This compound interact with the sweat glands by acting as a mild astringent . Astringents are substances that can shrink or constrict body tissues. In the case of this compound, they cause the sweat glands to contract, thereby reducing the amount of sweat that is produced . This interaction results in a decrease in perspiration and a slight deodorizing effect .
Biochemical Pathways
It is known that the astringent action of this compound can influence the function of sweat glands and potentially impact the pathways involved in sweat production and secretion .
Pharmacokinetics
Given their application as a topical agent in antiperspirants, it is likely that they remain largely localized at the site of application . The impact on bioavailability is therefore primarily related to the concentration of the product at the site of application .
Result of Action
The primary molecular and cellular effect of this compound’ action is the reduction in sweat production. By causing the sweat glands to contract, this compound reduce the amount of sweat that is produced and secreted onto the skin’s surface . This results in a decrease in perspiration and a slight deodorizing effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the effectiveness of this compound as an antiperspirant can be influenced by factors such as ambient temperature and humidity, as these can affect the rate of sweat production. Additionally, the pH of the skin can potentially impact the stability and efficacy of this compound .
Análisis Bioquímico
Biochemical Properties
Dialuminium chloride pentahydroxide interacts with various biomolecules in the body. It is known to react with aluminum or compounds containing aluminum with hydrochloric acid
Cellular Effects
The cellular effects of Dialuminium chloride pentahydroxide are primarily observed in its role as an antiperspirant. It reduces perspiration, which can influence cell function in sweat glands
Molecular Mechanism
The molecular mechanism of Dialuminium chloride pentahydroxide involves the reaction of aluminum or compounds containing aluminum with hydrochloric acid . This reaction results in the formation of aluminum hydroxychlorides, which are the active ingredients in antiperspirant products . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas that need further exploration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dialuminium chloride pentahydroxide can be synthesized through the reaction of aluminum chloride with aluminum hydroxide under controlled conditions. The reaction typically involves dissolving aluminum chloride in water and then slowly adding aluminum hydroxide while maintaining a specific pH and temperature to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, dialuminium chloride pentahydroxide is produced by reacting aluminum chloride with aluminum hydroxide in large reactors. The process involves precise control of reaction parameters such as temperature, pH, and concentration to achieve high purity and yield. The resulting product can be supplied as a powder, liquid, or complexed with other substances for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Dialuminium chloride pentahydroxide undergoes several types of chemical reactions, including:
Hydrolysis: It can hydrolyze in water to form aluminum hydroxide and hydrochloric acid.
Complexation: It can form complexes with other metal ions and organic molecules.
Precipitation: It can precipitate out of solution under certain conditions, forming solid aluminum hydroxide.
Common Reagents and Conditions
Common reagents used in reactions with dialuminium chloride pentahydroxide include water, bases (such as sodium hydroxide), and other metal salts. The reactions typically occur under ambient conditions, but specific parameters such as pH and temperature may need to be controlled to achieve the desired outcome .
Major Products Formed
The major products formed from reactions involving dialuminium chloride pentahydroxide include aluminum hydroxide, hydrochloric acid, and various aluminum complexes depending on the reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Aluminum Chlorohydrate: Similar in composition and used in antiperspirants.
Aluminum Sesquichlorohydrate: Another variant used in similar applications.
Dialuminium Chloride Hydroxide Sulfate: Used as a coagulant in water treatment.
Uniqueness
Dialuminium chloride pentahydroxide is unique in its specific formulation and its effectiveness as an antiperspirant active ingredient. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in both consumer and industrial products .
Propiedades
InChI |
InChI=1S/2Al.ClH.5H2O/h;;1H;5*1H2/q;+1;;;;;;/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZVLRWDRFTSPT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[Al].[Al]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2ClH10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12042-91-0 |
Source


|
| Record name | Aluminum chlorohydrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012042910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dialuminium chloride pentahydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Dialuminium chloride pentahydroxide (Locron L) in the synthesis of AlFe-PILC?
A1: Dialuminium chloride pentahydroxide (Locron L) serves as the source of aluminum for creating the AlFe pillaring agents. [] These pillaring agents are mixed metal polycations that are incorporated into the clay structure to increase its interlayer spacing and create a porous material. In the study, Locron L was combined with ferric nitrate at high temperature and pressure to form the mixed AlFe pillaring agents in a single step. This method offers advantages in simplicity, cost-effectiveness, and control over the final catalyst structure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)







